![molecular formula C28H28O4 B3037965 (3aS,4S,6aS)-2,2-dimethyl-4-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol CAS No. 681854-00-2](/img/structure/B3037965.png)
(3aS,4S,6aS)-2,2-dimethyl-4-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Overview
Description
(3aS,4S,6aS)-2,2-dimethyl-4-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol is a useful research compound. Its molecular formula is C28H28O4 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3aS,4S,6aS)-2,2-dimethyl-4-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aS,4S,6aS)-2,2-dimethyl-4-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Incorporation into Peptides
The compound has been utilized in the synthesis of novel polyhydroxylated 5-aminocyclopent-1-enecarboxylic acids and their incorporation into peptides. This process involves a transformation strategy that starts with nitrohexofuranoses and leads to cyclopentylamines through intramolecular cyclization (Fernandez et al., 2010).
Preparation of Carbocyclic Sinefungin
Another research application of this compound is in the preparation of carbocyclic sinefungin, a compound derived from ribose, offering a pathway for the synthesis of various sinefungin analogs. This process demonstrates adaptability in creating heterocyclic base diversity and amino acid bearing side chains (Yin, Zhao, & Schneller, 2007).
Development of Intermediates for Carbocyclic Nucleosides
The synthesis of key enantiomer intermediates for carbocyclic nucleosides, such as adenosine agonists, is another significant application. This synthesis involves a catalytic dihydroxylation process and demonstrates a scalable approach to producing these intermediates (Bannister et al., 1997).
Facile Syntheses of Dioxinones and Pyrones
Research has also focused on the facile synthesis of various dioxinones and pyrones using this compound. These syntheses highlight the versatility of the compound in generating diverse chemical structures under mild reaction conditions (Katritzky et al., 2005).
properties
IUPAC Name |
(3aS,4S,6aS)-2,2-dimethyl-4-(trityloxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O4/c1-26(2)31-24-18-19-27(29,25(24)32-26)20-30-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-19,24-25,29H,20H2,1-2H3/t24-,25-,27-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSFZALOTUAUOH-KLJDGLGGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C=CC(C2O1)(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2C=C[C@@]([C@H]2O1)(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,4S,6aS)-2,2-dimethyl-4-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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